REACTION_SMILES
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[Cl:4][c:5]1[cH:6][c:7]([C:13]([C:14](=[O:15])[OH:16])=[O:17])[cH:8][cH:9][c:10]1[S:11][CH3:12].[ClH:20].[K+:19].[NH2:2][NH2:3].[OH-:18].[OH2:1].[OH2:21]>>[Cl:4][c:5]1[cH:6][c:7]([CH2:13][C:14](=[O:15])[OH:16])[cH:8][cH:9][c:10]1[S:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(C(=O)C(=O)O)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
NN
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1ccc(CC(=O)O)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |